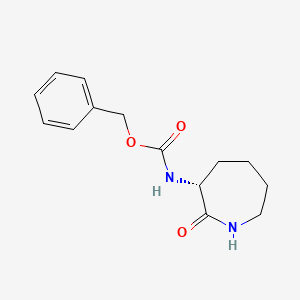

Benzyl (r)-2-oxoazepan-3-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-[(3R)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYCTUOFGJWRJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamides

Enamides derived from 2-oxoazepane undergo asymmetric hydrogenation using ruthenium-based catalysts. For example, [(S)-BINAP-RuCl₂] facilitates >90% enantiomeric excess (ee) in hydrogenation reactions under 50 bar H₂ pressure at 60°C. The resulting (R)-3-amino-2-oxoazepane is subsequently protected with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving 85–92% yield.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | (S)-BINAP-RuCl₂ |

| Pressure | 50 bar H₂ |

| Temperature | 60°C |

| Solvent | Tetrahydrofuran (THF) |

| ee | >90% |

| Cbz Protection Yield | 85–92% |

Enzymatic Resolution of Racemic Amines

Lipases such as Candida antarctica selectively deacylate the undesired (S)-enantiomer from N-acetyl-3-amino-2-oxoazepane. The remaining (R)-amine is extracted and reacted with benzyl chloroformate in aqueous sodium bicarbonate, yielding 70–78% product with 99% ee.

Lactam Ring Functionalization

The 2-oxoazepane ring serves as a lactam precursor, enabling direct functionalization at the 3-position.

Nucleophilic Ring-Opening of Activated Lactams

Treatment of 3-bromo-2-oxoazepane with sodium azide generates 3-azido-2-oxoazepane, which is reduced to the amine using H₂/Pd-C. Subsequent Cbz protection affords the target compound in 65–70% overall yield. This method avoids chiral resolution but requires careful control of stereochemistry during lactam synthesis.

Key Steps:

-

Bromination at C3 using PBr₃ in DCM (0°C, 2 h).

-

Azidation with NaN₃ in DMF (80°C, 12 h).

-

Staudinger reduction with triphenylphosphine (PPh₃) and H₂O.

Grignard Addition to Lactam Carbonyl

Methylmagnesium bromide adds to 2-oxoazepane, forming a hemiaminal intermediate. Acidic workup generates 3-hydroxy-2-oxoazepane, which is oxidized to the ketone and aminated via reductive amination. The route achieves 60% yield but suffers from low stereoselectivity without chiral ligands.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the azepane core on Wang resin enables iterative coupling and deprotection steps:

-

Resin Loading: 2-oxoazepane-3-carboxylic acid anchored via ester linkage (DIC/HOBt activation).

-

Amination: Mitsunobu reaction with (R)-benzyl carbamate (DIAD, Ph₃P).

-

Cleavage: TFA/DCM (95:5) releases the product with >95% purity after HPLC.

Advantages:

-

Eliminates intermediate purification.

-

Scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | >90 | High | Moderate |

| Enzymatic Resolution | 70–78 | 99 | Medium | High |

| Lactam Functionalization | 65–70 | N/A | Low | Low |

| Solid-Phase Synthesis | >95 | 99 | High | High |

Critical Factors in Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in Cbz protection, while non-polar solvents (toluene) improve stereoselectivity in hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2-oxoazepan-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenation or alkylation can introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or halogenating agents in the presence of a base.

Major Products

Oxidation: Oxo derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Benzyl ®-2-oxoazepan-3-ylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ®-2-oxoazepan-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of N-benzyloxycarbonyl carbamates with heterocyclic rings. Key analogs include:

Key Observations :

Pharmacological and Functional Comparisons

- However, BB is an ester, whereas carbamates like this compound exhibit greater hydrolytic stability due to the carbamate linkage .

- Enantiomer-Specific Activity : lists suppliers for the (S)-enantiomer of the azepane carbamate, suggesting that both enantiomers are of research interest. Enantiomeric differences could influence biological activity, as seen in other chiral drugs .

Biological Activity

Benzyl (R)-2-oxoazepan-3-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol. The compound features a seven-membered azepane ring with a carbonyl group and a carbamate moiety, which are crucial for its biological interactions. The synthesis typically involves the reaction of benzylamine with isocyanates, leading to the formation of the desired azepane structure through cyclization reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors involved in disease pathways. For instance, azepane derivatives have shown promise as inhibitors of menin-MLL interactions, which are critical in certain leukemias .

1. Anticancer Properties

This compound has been evaluated for its anticancer effects. Studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For example, azepane compounds have been reported to exhibit inhibitory effects on cancer cell lines through modulation of apoptosis and cell cycle regulation .

2. Enzyme Inhibition

Research has indicated that similar compounds can act as protease inhibitors, particularly against viral proteases like those from SARS-CoV. The structure allows for effective binding to the active site of these enzymes, leading to reduced enzymatic activity and viral replication .

Case Study 1: Antiviral Activity

A study focused on the synthesis and evaluation of dipeptide-type inhibitors against SARS-CoV 3CL protease demonstrated that modifications in the benzyl group could enhance inhibitory potency. Compounds structurally related to this compound showed IC₅₀ values in the low micromolar range, indicating significant antiviral potential .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of azepane compounds were tested against various cancer cell lines, showcasing their ability to induce apoptosis in cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Data Summary

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Benzyl (R)-2-oxoazepan-3-ylcarbamate?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters. For example, temperature (e.g., 70°C in gold-catalyzed reactions ), catalysts (e.g., gold salts for glycosidation ), and solvent polarity. Safety protocols must include inert atmospheres and hazard controls (e.g., avoiding ignition sources ). Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents like carbamoylating agents to improve yield.

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer : Use HPLC (>98% purity thresholds ) and NMR (1H/13C for stereochemical confirmation, referencing PubChem’s structural data ). Compare retention times and spectral data with known standards. Mass spectrometry (HRMS) confirms molecular weight. For enantiomeric analysis, chiral columns or optical rotation measurements are critical .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at room temperature . Avoid moisture (use desiccants) and light (amber glassware). Monitor degradation via periodic HPLC analysis. For long-term stability, consider lyophilization if solubility permits .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for this compound in complex mixtures?

- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar solvents (hexane/isopropanol). Compare with (S)-enantiomer standards. Alternatively, use X-ray crystallography to resolve stereochemistry, as done for azetidine derivatives . Synchrotron radiation enhances resolution for low-crystallinity samples.

Q. What mechanistic insights explain the compound’s reactivity in gold-catalyzed reactions?

- Methodological Answer : Gold’s oxophilicity stabilizes transition states in carbamate-forming reactions. Study kinetics via stopped-flow NMR to track intermediates. Computational modeling (DFT) identifies favorable pathways, such as nucleophilic attack on activated carbonyl groups . Contrast with non-catalytic conditions to isolate rate-determining steps.

Q. How does this compound interact with biological targets in enzyme inhibition studies?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For protease inhibition assays, monitor fluorescence resonance energy transfer (FRET) with synthetic substrates . Structural analogs with adamantane groups show enhanced binding to hydrophobic pockets , suggesting similar strategies for target optimization.

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Replicate protocols under controlled conditions (e.g., humidity, solvent batch purity). Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature gradients ). Cross-validate with alternative routes, such as enzymatic catalysis for stereoselectivity . Publish raw data and reaction logs for reproducibility.

Q. What role does the benzyl carbamate group play in protecting functional groups during multi-step syntheses?

- Methodological Answer : The benzyl group acts as a temporary protecting group for amines or alcohols, removable via hydrogenolysis (H₂/Pd-C) . In glycosidation, benzyl ethers prevent unwanted hydrolysis at high temperatures . Compare with tert-butoxycarbonyl (Boc) for acid stability . Optimize deprotection conditions (e.g., pH, catalyst recycling) to minimize side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.